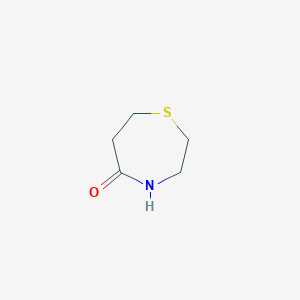1,4-Thiazepan-5-one
CAS No.: 2896-98-2
Cat. No.: VC1969252
Molecular Formula: C5H9NOS
Molecular Weight: 131.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2896-98-2 |
|---|---|
| Molecular Formula | C5H9NOS |
| Molecular Weight | 131.2 g/mol |
| IUPAC Name | 1,4-thiazepan-5-one |
| Standard InChI | InChI=1S/C5H9NOS/c7-5-1-3-8-4-2-6-5/h1-4H2,(H,6,7) |
| Standard InChI Key | YBUWZZKYXPWDGO-UHFFFAOYSA-N |
| SMILES | C1CSCCNC1=O |
| Canonical SMILES | C1CSCCNC1=O |
Introduction
Chemical Structure and Properties
Structural Features
1,4-Thiazepan-5-one (CAS: 2896-98-2) is a seven-membered heterocyclic compound containing sulfur and nitrogen atoms in the 1,4-positions of the ring with a ketone functionality at the 5-position. The compound has the molecular formula C5H9NOS and a molecular weight of 131.2 g/mol . The structure can be represented by the following identifiers:
-
SMILES: C1CSCCNC1=O
-
InChI: InChI=1S/C5H9NOS/c7-5-1-3-8-4-2-6-5/h1-4H2,(H,6,7)
The compound is also known by several synonyms including Tetrahydro-1,4-thiazepan-5-one, Perhydro-1,4-thazepin-5-one, and 1,4-Thiazepin-5(2H)-one tetrahydro- .
Physical Properties
1,4-Thiazepan-5-one typically exists as a solid at room temperature. The compound has been characterized to have significant three-dimensional (3D) character with a plane-of-best fit ranging from 0.84 to 1.0, well above the threshold of 0.25 for describing a 3D fragment . This three-dimensional character contributes to its value in fragment screening libraries, which often seek compounds with diverse spatial arrangements.
Predictive collision cross-section (CCS) data for various adducts of 1,4-Thiazepan-5-one have been reported as follows:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 132.04776 | 123.4 |
| [M+Na]+ | 154.02970 | 131.6 |
| [M+NH4]+ | 149.07430 | 131.5 |
| [M+K]+ | 170.00364 | 126.3 |
| [M-H]- | 130.03320 | 124.2 |
| [M+Na-2H]- | 152.01515 | 127.9 |
| [M]+ | 131.03993 | 125.0 |
| [M]- | 131.04103 | 125.0 |
Table 1: Predicted Collision Cross Section values for different adducts of 1,4-Thiazepan-5-one
Synthesis Methods
One-Pot Synthesis
Significant improvements have been made in the synthesis of 1,4-Thiazepan-5-one and its derivatives. One of the most efficient methods is a one-pot synthesis using α,β-unsaturated esters and 1,2-amino thiols (such as cysteamine derivatives). This improved method can produce 1,4-thiazepanones in significantly shorter reaction times (less than 3 hours) compared to traditional methods that could take 3-7 days .
The key advantages of this synthesis approach include:
-
Short reaction time (0.5-3 hours)
-
Good yield (typically >70%)
-
Tolerance for a broad scope of α,β-unsaturated esters
-
Often no chromatography required for purification
The significant improvement stems from the moderate reactivity of trifluoroethyl esters and milder reaction conditions that increase the substrate scope. This optimization allows for the production of a broad range of 1,4-thiazepanones with good efficiency .
Alternative Synthesis Routes
Before the development of the optimized one-pot method, traditional approaches to synthesize 1,4-Thiazepan-5-one included:
-
A two-step reaction creating an amide bond with aryl-substituted acrylic acids, followed by an intramolecular conjugate addition
-
Conducting conjugate addition first on 3-(2-thienyl)acrylic acid with N-Boc-cysteamine, followed by deprotection and intramolecular acylation
Derivatives and Analogs
Methyl Derivatives
Several methyl derivatives of 1,4-Thiazepan-5-one have been synthesized and characterized:
-
6-Methyl-1,4-thiazepan-5-one (CAS: 2897-04-3)
-
7-Methyl-1,4-thiazepan-5-one (CAS: 2897-05-4)
These methyl derivatives offer additional points for structural diversification and may exhibit different biological activities compared to the parent compound.
Other Functional Group Modifications
Beyond simple alkyl substitutions, more complex derivatives have been synthesized, including:
-
7-(2-Furyl)-1,4-thiazepan-5-one (CAS: 2897-08-7)
-
Features a furan ring fused to the thiazepane ring
-
Can undergo various chemical reactions including:
-
Oxidation of the furan ring to form furanones
-
Reduction of the thiazepane ring to form thiazolidines
-
Substitution reactions with various electrophiles or nucleophiles
-
-
-
1,4-Thiazepanones as precursors to 1,4-thiazepanes
Biological Activity and Applications
Fragment-Based Drug Discovery
1,4-Thiazepanes and 1,4-thiazepanones represent valuable scaffolds for fragment-based drug discovery due to their highly three-dimensional character. These compounds are currently underrepresented in fragment screening libraries, making them attractive for expanding chemical diversity in drug discovery efforts .
The versatility of short synthetic approaches to these compounds facilitates library generation for screening against diverse proteins, potentially leading to novel therapeutic leads with unique properties .
BET Bromodomain Ligands
A nuclear magnetic resonance (NMR) fragment screen identified 1,4-acylthiazepanes as new BET (bromodomain and extraterminal domain) bromodomain ligands. Several thiazepanes maintained affinity for BRD4 (Bromodomain-containing protein 4), demonstrating good binding affinity with Kd values in the range of 120-210 μM .
Importantly, these compounds also demonstrated good water solubility, an advantageous property for potential drug candidates. The 3D nature of the thiazepane scaffold contributes to the diversity of fragment screening libraries and may offer advantages in improving binding efficiency to BRD4 and other protein targets .
Market Analysis
The global market for 1,4-Thiazepan-5-one is analyzed in the "1,4-Thiazepan-5-one (CAS 2896-98-2) Market Research Report 2025," which presents comprehensive data on markets globally and regionally (Europe, Asia, North America) .
The report covers various aspects of the 1,4-Thiazepan-5-one market, including:
-
General information, synonyms, composition, and chemical structure
-
Safety information, hazards identification, handling and storage recommendations
-
Toxicological and ecological information
-
Application spheres and downstream products
-
Manufacturing methods and patents
-
Market conditions, estimations, and forecasts
This market analysis reflects the growing interest in 1,4-Thiazepan-5-one and its derivatives for various applications, particularly in pharmaceutical research and development.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume